(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
Description
Properties
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-2-4-15(5-3-14)7-11-24(21,22)20-10-6-16(13-20)23-17-12-18-8-9-19-17/h2-5,7-9,11-12,16H,6,10,13H2,1H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKTVMRVPGJQTJ-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazine ring, a pyrrolidine moiety, and a sulfonyl group attached to a methylstyryl substituent. The molecular formula is , and its structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine and pyrazine rings through various coupling reactions. Detailed synthetic routes have been documented in literature, highlighting the efficiency and yield of different methodologies .
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. These compounds have shown inhibitory activity against several cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . For instance, studies have demonstrated that certain pyrazole derivatives can effectively inhibit tumor cell proliferation in vitro.
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. A series of related pyrazole compounds have displayed promising results against various bacterial strains. For example, compounds 3a, 3f, 4e, 4f, and 4g exhibited remarkable antimicrobial activity in recent studies . The mechanism of action appears to involve disruption of bacterial cell membranes leading to cell lysis.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound may possess anti-inflammatory properties. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of compounds like this compound is crucial for optimizing their biological activity. Variations in substituents on the pyrazine or pyrrolidine rings can significantly influence their pharmacological profiles. For instance, modifications at the sulfonyl or methyl groups may enhance bioactivity or selectivity towards specific targets .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated their effectiveness against human cancer cell lines, suggesting that modifications to the sulfonamide group could enhance their antitumor activity.
- Antimicrobial Screening : In vitro tests revealed that specific derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the pyrazine and sulfonamide moieties exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group enhances the compound's ability to disrupt bacterial folate synthesis pathways.
Antitumor Activity
The compound's structure suggests potential antitumor properties. Sulfonamides are recognized for their anticancer effects, often acting through inhibition of specific enzymes involved in tumor growth. For example, some derivatives have been studied as inhibitors of B-Raf kinase, a target in melanoma treatment . The compound's ability to modulate pathways involved in cell proliferation and apoptosis warrants further investigation.
Anti-inflammatory Effects
Sulfonamides have been documented to possess anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes or modulate cytokine production. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of (E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is crucial for optimizing its biological activity. Modifications in the substituents on the pyrazine ring or the sulfonamide group can significantly alter pharmacokinetic properties and efficacy against specific targets .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound). Results indicated that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis, highlighting their potential as novel anti-infective agents .
Case Study 2: Antitumor Activity in Preclinical Models
In vitro assays using cancer cell lines treated with this compound demonstrated significant cytotoxicity, with IC50 values indicating potent activity against several tumor types. In vivo studies are ongoing to assess its efficacy in animal models .
Comparison with Similar Compounds
Physicochemical and Structural Properties
- Molecular Geometry: The (E)-configuration of the styryl group in the target compound ensures a planar arrangement, facilitating π-π stacking or hydrophobic interactions, as seen in structurally similar cinnamoyl derivatives .
- Crystallinity: Piperazine- and piperidine-containing analogues often adopt chair conformations in crystal structures, stabilized by C–H···O interactions . The pyrrolidine core in the target compound may favor different packing modes due to ring puckering.
- Solubility: Pyrazole-substituted analogues (e.g., compound 2) with polar heterocycles may exhibit better aqueous solubility than the styryl-substituted target compound, which is likely more lipophilic .
Functional Implications
- Bioactivity Potential: Sulfonamide-linked pyrazine derivatives are frequently explored as enzyme inhibitors (e.g., phosphodiesterases) or antimicrobial agents . The 4-methylstyryl group in the target compound could enhance binding to hydrophobic pockets in target proteins, similar to chlorophenyl groups in compound 14 .
- Metabolic Stability: Bulky substituents like styryl or tert-butyl groups (e.g., compound 12) may reduce metabolic degradation compared to smaller alkyl groups .
Preparation Methods
Pyrrolidine Sulfonate Core Construction
The pyrrolidine sulfonate moiety serves as the central scaffold. A validated method involves sulfonylation of pyrrolidin-3-ol derivatives using 4-methylstyryl sulfonyl chloride under basic conditions. For example, treatment of pyrrolidin-3-ol with 1.2 equivalents of 4-methylstyryl sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) at 0°C yields the sulfonated intermediate in 85–90% yield. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, followed by in situ purification via silica gel chromatography.
Ether Linkage Formation with Pyrazine
The hydroxyl group on the pyrrolidine ring is coupled to 2-chloropyrazine via a Mitsunobu reaction. Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 25°C achieves 70–75% yield. Nucleophilic substitution using potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 120°C is less efficient (<50%) due to competing side reactions.
Detailed Synthetic Pathways
Synthesis of 1-((4-Methylstyryl)sulfonyl)pyrrolidin-3-ol
Step 1 : Sulfonylation of pyrrolidin-3-ol
- Reagents : Pyrrolidin-3-ol (1.0 equiv), 4-methylstyryl sulfonyl chloride (1.2 equiv), TEA (2.0 equiv), DCM (0.2 M)
- Conditions : 0°C → 25°C, 12 h
- Workup : Extraction with NaHCO₃ (aq), drying (MgSO₄), column chromatography (hexane/ethyl acetate 3:1)
- Yield : 88%
Step 2 : Bromination for Subsequent Coupling
Palladium-Catalyzed Styryl Group Installation
Heck Coupling Protocol :
- Catalyst : Pd(OAc)₂ (5 mol %), SPhos (10 mol %)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF (0.1 M)
- Temperature : 80°C, 24 h
- E/Z Selectivity : >20:1
Key Data :
| Parameter | Value |
|---|---|
| Conversion | 95% |
| Isolated Yield (E) | 82% |
| Purity (HPLC) | ≥98% |
Etherification with Pyrazine
Mitsunobu Reaction :
- Reagents : 1-((4-Methylstyryl)sulfonyl)pyrrolidin-3-ol (1.0 equiv), 2-chloropyrazine (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent : THF (0.15 M)
- Conditions : 25°C, 18 h
- Workup : Filtration through Celite, column chromatography (DCM/methanol 95:5)
- Yield : 73%
Optimization of Reaction Conditions
Stereochemical Control in Styryl Formation
Ligand choice critically impacts (E)-selectivity:
- Monodentate Ligands (SPhos) : Favor trans-metalation, leading to E-isomer dominance (ΔG‡ = 2.1 kcal/mol).
- Bidentate Ligands (dppp) : Promote cis coordination, reducing selectivity (E/Z = 3:1).
Table 1: Ligand Effects on Styryl Coupling
| Ligand | E/Z Ratio | Yield (%) |
|---|---|---|
| SPhos | 20:1 | 82 |
| dppp | 3:1 | 65 |
| XPhos | 15:1 | 78 |
Solvent and Temperature Effects
- DMF : Optimal for polar transition states (yield: 82%).
- Toluene : Poor solubility, yield drops to 45%.
- Temperature : <80°C slows kinetics; >100°C promotes isomerization.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm
- Retention Time : 8.2 min
- Purity : ≥98%
Challenges and Alternative Approaches
Sulfonate Hydrolysis Mitigation
The sulfonate group is prone to hydrolysis under acidic conditions. Protection as a tert-butyl dimethylsilyl (TBS) ether during pyrazine coupling prevents degradation, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).
Alternative Coupling Strategies
Suzuki-Miyaura coupling using 4-methylstyryl boronic acid and a bromopyrrolidine precursor offers a complementary route but requires stringent anhydrous conditions.
Q & A
Basic Research Questions
What are the optimal synthetic routes for (E)-2-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine, and how can purity be maximized?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Styrylpyrazine Formation : React 3-methylpyridine with a substituted aldehyde (e.g., 4-methylstyryl aldehyde) in DMSO with KOH as a base. Filter and purify via silica gel chromatography or crystallization .
Sulfonylation : Introduce the sulfonyl group to the pyrrolidine ring using sulfonyl chlorides under anhydrous conditions. Monitor reaction progress via TLC (GF254 plates) .
Coupling : Link the sulfonylated pyrrolidine to the pyrazine core via nucleophilic substitution or Mitsunobu reaction. Use 1H/13C NMR and HRMS for structural validation .
Purity Optimization : Recrystallization from CH₂Cl₂/n-heptane mixtures and repeated column chromatography (silica gel 60, 0.063–200 mm) are recommended .
What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions and stereochemistry (e.g., E-configuration of the styryl group) via coupling constants and chemical shifts .
- HRMS : Validate molecular weight and isotopic patterns to rule out impurities .
- X-ray Diffraction (XRD) : Resolve ambiguous stereochemistry or crystal packing effects, particularly for the sulfonylated pyrrolidine moiety .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and pyrazine ring vibrations (C=N, ~1550 cm⁻¹) .
How should researchers design initial biological activity screenings for this compound?
Methodological Answer:
- Antimicrobial Assays : Test against Mycobacterium tuberculosis (MIC via microplate Alamar Blue assay) and fungal strains (e.g., Candida albicans using broth microdilution) .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
- Enzyme Inhibition : Evaluate alkaline phosphatase (AP) inhibition via pNPP hydrolysis assays. Compare with electron-withdrawing substituents (e.g., nitro groups) to assess structure-activity relationships .
Advanced Research Questions
How do substituents on the pyrazine and pyrrolidine rings influence biological activity?
Methodological Answer:
- Pyrazine Modifications : Electron-withdrawing groups (e.g., -NO₂ at C2/C4) enhance AP inhibition by increasing electrophilicity, while bulky styryl groups improve membrane permeability .
- Pyrrolidine Sulfonylation : Sulfonyl groups enhance metabolic stability and coordination with metal ions (e.g., Ru³⁺), which may alter pharmacokinetics .
- Quantitative SAR (QSAR) : Use DFT calculations to correlate substituent electronic parameters (Hammett σ) with bioactivity. Validate with experimental IC₅₀ values .
What role does coordination chemistry play in modulating this compound’s reactivity?
Methodological Answer:
- Metal Binding : The pyrazine N-atoms and sulfonyl O-atoms form stable complexes with transition metals (e.g., Ru³⁺). Stability constants (logK₁ > logK₂) indicate stronger primary coordination .
- Catalytic Applications : Test Ru-complexed derivatives in asymmetric catalysis (e.g., C–H activation). Monitor turnover via GC-MS or HPLC .
- Spectroscopic Probes : Use UV-Vis (d-d transitions) and EPR to study redox-active metal interactions .
How can researchers resolve contradictory data in enzyme inhibition studies?
Methodological Answer:
- Assay Standardization : Adhere to AOAC SMPR 2014.011 for phosphodiesterase inhibition assays. Control pH (7.4) and temperature (37°C) rigorously .
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to verify binding modes. Compare with known inhibitors like imidazo[1,2-a]pyrazines .
- Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Replicate with purified enzymes to exclude matrix effects .
What computational methods are suitable for studying this compound’s molecular dynamics?
Methodological Answer:
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Model excited-state dynamics (e.g., S₁/S₂ transitions) using a 24-mode Hamiltonian. Benchmark against experimental UV-Vis spectra .
- DFT/MD Simulations : Calculate electron affinities (EA) and reorganization energies (λ) to predict charge transport in OFET applications .
- ADMET Prediction : Use SwissADME or pkCSM to optimize logP and BBB permeability, reducing hepatotoxicity risks .
How can advanced analytical techniques address stability challenges in aqueous solutions?
Methodological Answer:
- Degradation Studies : Use LC-MS to identify hydrolysis byproducts (e.g., pyrazine ring opening). Stabilize with cyclodextrin encapsulation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen. Decomposition >200°C suggests suitability for high-temperature applications .
- pH-Dependent Solubility : Measure via shake-flask method (pH 1–10). Use co-solvents (e.g., PEG-400) for low-solubility regimes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
